Cas no 2614-09-7 (D-4-Phthalimido-glutaramic Acid)

D-4-Phthalimido-glutaramic Acid 化学的及び物理的性質

名前と識別子

-

- Glutaramic acid,4-phthalimido-, D- (8CI)

- D-4-Phthalimido-glutaramic Acid

- D-4-PHTHALIMIDO-GLUTARAMIC ACID ,WHITE SOLID

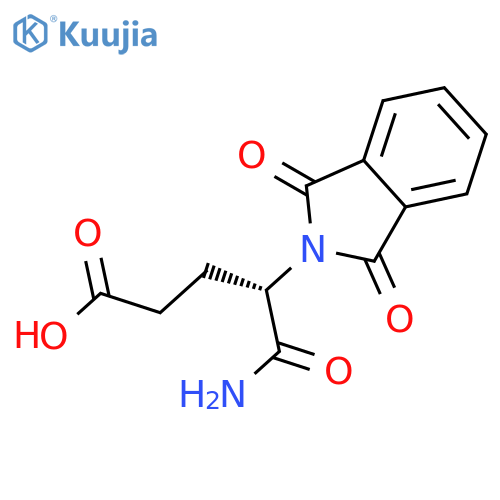

- (4R)-5-amino-4-(1,3-dioxoisoindol-2-yl)-5-oxopentanoic acid

- NSC-92155

- NSC92155

- 2614-09-7

-

- インチ: InChI=1S/C13H12N2O5/c14-11(18)9(5-6-10(16)17)15-12(19)7-3-1-2-4-8(7)13(15)20/h1-4,9H,5-6H2,(H2,14,18)(H,16,17)/t9-/m0/s1

- InChIKey: CUBMYGDAHSAJPJ-VIFPVBQESA-N

- ほほえんだ: OC(CC[C@H](N1C(=O)C2=CC=CC=C2C1=O)C(=O)N)=O

計算された属性

- せいみつぶんしりょう: 276.07500

- どういたいしつりょう: 276.07462149g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 438

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): -0.3

- トポロジー分子極性表面積: 118Ų

じっけんとくせい

- PSA: 117.77000

- LogP: 0.63950

D-4-Phthalimido-glutaramic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P384630-10mg |

D-4-Phthalimido-glutaramic Acid |

2614-09-7 | 10mg |

$201.00 | 2023-05-17 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477678-10 mg |

D-4-Phthalimido-glutaramic Acid, |

2614-09-7 | 10mg |

¥2,858.00 | 2023-07-10 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-477678-10mg |

D-4-Phthalimido-glutaramic Acid, |

2614-09-7 | 10mg |

¥2858.00 | 2023-09-05 | ||

| TRC | P384630-100mg |

D-4-Phthalimido-glutaramic Acid |

2614-09-7 | 100mg |

$1596.00 | 2023-05-17 |

D-4-Phthalimido-glutaramic Acid 関連文献

-

Tongtong Jiang,Naiqiang Yin,Ling Liu,Jiangluqi Song,Qianpeng Huang,Lixin Zhu,Xiaoliang Xu RSC Adv., 2014,4, 23630-23636

-

Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019

-

Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217

-

Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Fadhil Lafta Faraj RSC Adv., 2018,8, 7818-7831

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

D-4-Phthalimido-glutaramic Acidに関する追加情報

Glutaramic Acid, 4-Phthalimido-, D- (CAS No. 2614-09-7): A Comprehensive Overview

Glutaramic acid, 4-phthalimido-, D-, also known by its CAS registry number CAS No. 2614-09-7, is a significant compound in the field of organic chemistry and biochemistry. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. In this article, we will delve into the characteristics, synthesis methods, and recent advancements related to this compound.

The chemical structure of Glutaramic acid, 4-phthalimido-, D- consists of a glutaric acid backbone with a phthalimido group attached at the fourth position. This configuration imparts specific functional properties, making it a valuable molecule for research and development. The phthalimido group, a derivative of phthalic anhydride, introduces rigidity and aromaticity into the molecule, which can influence its reactivity and stability.

Recent studies have highlighted the role of CAS No. 2614-09-7 in peptide synthesis and biopolymer engineering. Researchers have explored its ability to act as a linker or building block in constructing complex biomolecules. For instance, its application in the synthesis of bioactive peptides has shown promise in drug delivery systems and enzyme engineering.

In addition to its role in peptide chemistry, Glutaramic acid, 4-phthalimido-, D- has been investigated for its potential in material science. Its unique properties make it a candidate for developing novel biocompatible materials with applications in tissue engineering and regenerative medicine.

The synthesis of this compound involves multi-step reactions that require precise control over reaction conditions to achieve high yields and purity. Recent advancements in catalytic methods have improved the efficiency of these reactions, making large-scale production more feasible.

In conclusion, Glutaramic acid, 4-phthalimido-, D- (CAS No. 2614-09-7) stands out as a versatile compound with diverse applications across multiple scientific disciplines. Its continued exploration will undoubtedly contribute to breakthroughs in fields ranging from pharmaceuticals to advanced materials.

2614-09-7 (D-4-Phthalimido-glutaramic Acid) 関連製品

- 2614-06-4((R)-(+)-Thalidomide)

- 50-35-1(Thalidomide)

- 1805054-23-2(Methyl 3-cyano-6-ethyl-2-(hydroxymethyl)phenylacetate)

- 2034545-98-5(2-(phenylformamido)-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)acetamide)

- 862487-40-9(3-({5-tert-butyl-2-methyl-3-phenylpyrazolo1,5-apyrimidin-7-yl}sulfanyl)butan-2-one)

- 1806845-38-4(6-(Chloromethyl)-4-cyano-2-(difluoromethyl)pyridine-3-acetonitrile)

- 1804414-39-8(Ethyl 6-cyano-3-methoxy-2-nitrophenylacetate)

- 1781368-62-4(tert-butyl N-(5-bromothiophen-3-yl)methylcarbamate)

- 1498780-38-3(1-(3-Aminoazetidin-1-yl)-2-(thiophen-2-yl)ethan-1-one)

- 365542-40-1(3-[2-(4-{2-methoxy-5-[2-(3-pyridinyl)ethyl]phenoxy}phenyl)ethyl]p Yridine)